molecular formula C13H19N3O6S B2540872 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2309342-01-4

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2540872
CAS RN: 2309342-01-4
M. Wt: 345.37
InChI Key: VHTQKCPSJIVTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H19N3O6S and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Formation

  • This compound has been studied in the context of heteroatomic chain reactions and cyclization processes, particularly in the synthesis of various heterocyclic structures. For instance, related compounds undergo transformations such as S-methylation and reactions with α-bromoketones and ketenes, leading to the formation of diverse heterocyclic compounds (Meslin & Quiniou, 1975).

Nucleoside Synthesis

  • Similar chemical structures have been used in the synthesis of novel nucleosides. For example, cycloimidazole nucleosides have been synthesized through specific reactions, illustrating the potential of this compound in nucleoside analog creation, which is significant for pharmaceutical research (Okutsu & Yamazaki, 1976).

Triazafulvalene Derivatives

  • Research has also focused on the synthesis of triazafulvalene derivatives using related compounds. These derivatives represent a new system of chemical compounds that could have various applications in materials science and organic chemistry (Uršič, Svete, & Stanovnik, 2010).

Antiprotozoal Agents

  • Derivatives of this compound have been synthesized for potential use as antiprotozoal agents. Their synthesis involves multiple steps and these compounds have shown strong DNA affinities and promising in vitro activity against protozoal infections (Ismail et al., 2004).

Anti-Inflammatory and Analgesic Agents

  • Novel derivatives synthesized from similar chemical structures have been tested as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities. These findings highlight the potential pharmaceutical applications of these compounds in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Formation and Structures of Imidazolinones

  • The compound has relevance in the formation and study of imidazolinones and related compounds, which are important in the field of organic chemistry for the synthesis of various pharmaceutical agents (Miyamoto & Yamazaki, 1994).

Antitumor Activity

  • Certain derivatives have been studied for their antitumor properties, illustrating the potential use of this compound in cancer research and treatment. For example, specific imidazotetrazines have shown broad-spectrum antitumor activity (Stevens et al., 1984).

properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O6S/c1-8-6-10(9(2)22-8)11(17)7-14-12(18)15-4-5-16(13(15)19)23(3,20)21/h6,11,17H,4-5,7H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTQKCPSJIVTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)N2CCN(C2=O)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.